molecular formula C9H14N2 B15351186 1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine CAS No. 41330-42-1

1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine

Cat. No.: B15351186
CAS No.: 41330-42-1
M. Wt: 150.22 g/mol
InChI Key: MDGWZVYXCHHPDK-UHFFFAOYSA-N
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Description

1H-Cyclopentapyrazine,2,3,5,6-tetrahydro-1,5-dimethyl-(9CI) is a chemical compound belonging to the class of heterocyclic aromatic organic compounds. It features a fused ring structure consisting of a cyclopentane ring and a pyrazine ring, with two methyl groups attached at the 1 and 5 positions of the pyrazine ring. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Cyclopentapyrazine,2,3,5,6-tetrahydro-1,5-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the cyclization of 1,5-dimethyl-1H-pyrazine-2,3,5,6-tetraamine with a suitable cyclizing agent, such as a strong acid or base, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired production volume and the specific reaction conditions required for optimal yield and purity. The process may involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1H-Cyclopentapyrazine,2,3,5,6-tetrahydro-1,5-dimethyl-(9CI) can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

  • Addition: Electrophilic addition reactions can be performed using halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

1H-Cyclopentapyrazine,2,3,5,6-tetrahydro-1,5-dimethyl-(9CI) has various scientific research applications across different fields:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Industry: The compound can be utilized in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1H-Cyclopentapyrazine,2,3,5,6-tetrahydro-1,5-dimethyl-(9CI) exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1H-Cyclopentapyrazine,2,3,5,6-tetrahydro-1,5-dimethyl-(9CI) can be compared with other similar heterocyclic compounds, such as:

  • 1H-Benzodiazepine,2,3,4,5-tetrahydro-1,5-dimethyl-

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

Properties

CAS No.

41330-42-1

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4,7-dimethyl-2,3,6,7-tetrahydrocyclopenta[b]pyrazine

InChI

InChI=1S/C9H14N2/c1-7-3-4-8-9(7)10-5-6-11(8)2/h4,7H,3,5-6H2,1-2H3

InChI Key

MDGWZVYXCHHPDK-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C2C1=NCCN2C

Origin of Product

United States

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